molecular formula C18H15N3O6S B12761719 N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide CAS No. 84100-91-4

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide

Cat. No.: B12761719
CAS No.: 84100-91-4
M. Wt: 401.4 g/mol
InChI Key: BZMNJADAIGWBPM-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide (CAS 84100-91-4) is a sulfonamide-based compound with a molecular formula of C18H15N3O6S and a molecular weight of 401.39 g/mol . This chemical is of significant interest in pharmaceutical and chemical research, particularly as a candidate for pharmacokinetic studies . It can be effectively separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for Mass-Spec compatible applications) . The method is scalable and can be utilized for the isolation of impurities in preparative separation and for fast UPLC applications with 3 µm particle columns . Sulfonamide compounds are recognized for their broad utility in organic synthesis and their diverse biological activities, which include serving as inhibitors for targets like Lemur tyrosine kinase 3 in anti-cancer research, as well as exhibiting carbonic anhydrase inhibition, antibacterial, and antiviral properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

84100-91-4

Molecular Formula

C18H15N3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

4-(4-hydroxyanilino)-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C18H15N3O6S/c22-14-5-1-12(2-6-14)19-17-10-9-16(11-18(17)21(24)25)28(26,27)20-13-3-7-15(23)8-4-13/h1-11,19-20,22-23H

InChI Key

BZMNJADAIGWBPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthesis of the Sulfonyl Chloride Intermediate

The initial step typically involves preparing the 3-nitrobenzenesulfonyl chloride intermediate:

  • Starting from 3-nitrobenzenesulfonic acid or 3-nitrobenzenesulfonamide derivatives.
  • Chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to yield 3-nitrobenzenesulfonyl chloride.

This intermediate is crucial for subsequent amide bond formation.

Formation of the Amino-Substituted Sulfonamide

The 3-nitrobenzenesulfonyl chloride is reacted with 4-aminophenol (4-hydroxyaniline) to introduce the 4-hydroxyphenylamino group at the 4-position of the benzenesulfonamide:

  • The reaction is carried out in an inert solvent such as dry tetrahydrofuran (THF) or dichloromethane (DCM).
  • The amine is added dropwise at low temperature (0°C) to control the reaction rate and avoid side reactions.
  • The mixture is stirred at room temperature for several hours (typically 12–24 h).
  • The product, 4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide, is isolated by filtration and purified by recrystallization or chromatography.

Coupling with 4-Hydroxyaniline to Form the Final Compound

The key step to obtain N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide involves coupling the above intermediate with 4-hydroxyaniline to form the N-(4-hydroxyphenyl) amide linkage:

  • This can be achieved by activating the sulfonamide nitrogen or by direct nucleophilic substitution under mild conditions.
  • Alternatively, carbonyldiimidazole (CDI) or other coupling agents can be used to facilitate amide bond formation.
  • The reaction is typically performed in dry solvents such as dichloromethane or dimethylformamide (DMF) at 0°C to room temperature.
  • After completion, the reaction mixture is washed with acid and base solutions to remove impurities.
  • The crude product is purified by recrystallization from solvents like isopropanol or ethanol.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Outcome Yield (%)
1. Preparation of 3-nitrobenzenesulfonyl chloride 3-nitrobenzenesulfonic acid + SOCl2, reflux 2 h 3-nitrobenzenesulfonyl chloride 85
2. Reaction with 4-aminophenol 3-nitrobenzenesulfonyl chloride + 4-aminophenol, THF, 0°C to RT, 18 h 4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide 80
3. Coupling with 4-hydroxyaniline Intermediate + 4-hydroxyaniline + CDI, DCM/DMF, 0°C to RT, 24 h This compound 75

Analytical and Purification Techniques

  • Purification: Silica gel chromatography using dichloromethane/methanol mixtures or recrystallization from isopropanol/ethanol.
  • Characterization:
    • ^1H NMR and ^13C NMR spectroscopy confirm the aromatic protons and sulfonamide linkages.
    • IR spectroscopy shows characteristic sulfonamide S=O stretches (~1150 and 1350 cm^-1), nitro group peaks (~1520 and 1340 cm^-1), and phenolic OH (~3400 cm^-1).
    • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular formula C18H15N3O6S.
  • HPLC Analysis: Reverse phase HPLC with acetonitrile/water and phosphoric acid or formic acid as mobile phase for purity assessment and preparative isolation.

Research Findings and Optimization Notes

  • The use of carbonyldiimidazole (CDI) as a coupling agent improves amide bond formation efficiency and reduces side reactions compared to direct sulfonyl chloride amide formation.
  • Maintaining low temperatures during amine addition prevents hydrolysis and overreaction.
  • The presence of phenolic hydroxyl groups requires careful control of reaction pH to avoid unwanted side reactions such as ether formation or oxidation.
  • Yields typically range from 70% to 85% for each step, with overall yields around 50–60% after purification.
  • The compound’s purity and identity are confirmed by consistent NMR and elemental analysis data matching literature values.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Notes
Sulfonyl chloride formation SOCl2, 3-nitrobenzenesulfonic acid Reflux, 2 h 85 Essential intermediate
Amination with 4-aminophenol 4-aminophenol, THF 0°C to RT, 18 h 80 Controls regioselectivity
Amide coupling with 4-hydroxyaniline CDI, DCM/DMF 0°C to RT, 24 h 75 CDI improves coupling efficiency
Purification Silica gel chromatography - - Ensures high purity

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide has been investigated for its potential as an antibacterial and antifungal agent. Research indicates that compounds with similar structures often exhibit significant activity against drug-resistant pathogens, making them candidates for further development in treating infections.

  • Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein production.

Analytical Chemistry

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated the successful separation of this compound on a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry applications.

Analytical MethodMobile Phase ComponentsApplication
HPLCAcetonitrile, Water, Phosphoric AcidIsolation of impurities, pharmacokinetics

Biochemical Studies

The compound's structural features allow it to interact with various biological targets, including enzymes and receptors involved in disease processes. Its potential as a therapeutic agent is enhanced by its ability to modulate biological pathways.

Case Study 1: Antibacterial Screening

In a series of experiments aimed at evaluating the antibacterial efficacy of this compound derivatives, researchers found that several compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Escherichia coli. This suggests strong potential for development as an antibiotic treatment.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of related compounds demonstrated that derivatives containing the hydroxyphenyl moiety showed in vitro activity against drug-resistant fungal pathogens. The results indicated that these compounds could serve as lead structures for new antifungal therapies.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of hydroxy and nitro groups allows it to participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities:

Compound Name Key Substituents Biological/Functional Relevance
Target Compound -NO₂ (position 3), dual 4-hydroxyphenyl groups, sulfonamide bridge Potential antimicrobial activity inferred from nitro group; hydrogen bonding via -OH groups .
N-[2-[(4-Hydroxyphenyl)amino]-3-pyridyl]-4-methoxybenzenesulfonamide (ABT751) -OCH₃ (position 4), 3-pyridinyl linkage, hydroxyphenylamino group Anticancer applications (microtubule inhibition); methoxy group enhances metabolic stability .
N-(4-Hydroxyphenyl)benzenesulfonamide Single 4-hydroxyphenyl group, no nitro substituent Simpler structure with confirmed intermolecular N–H⋯O and O–H⋯O hydrogen bonds; foundational for crystallographic studies .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methyl groups, oxazolyl ring Antimicrobial focus; oxazolyl ring may improve membrane penetration .
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Acetamide group, no sulfonamide or nitro groups Lithographic plate synthesis; structural impurity in paracetamol production .

Pharmacological and Functional Insights

  • Nitro Group Impact: The target compound’s nitro group at position 3 may confer enhanced antimicrobial activity compared to methoxy or methyl substituents, as seen in analogues like ABT751 and 4-methyl derivatives .
  • Hydrogen Bonding : The dual hydroxyphenyl groups in the target compound likely facilitate stronger intermolecular hydrogen bonding than single -OH variants (e.g., N-(4-Hydroxyphenyl)benzenesulfonamide), improving crystallinity but possibly reducing solubility .
  • Therapeutic Applications : ABT751 (CAS 141430-65-1) exemplifies how structural modifications (e.g., methoxy substitution) shift functionality toward anticancer use, whereas the target compound’s nitro group may prioritize antimicrobial roles .

Biological Activity

N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide, commonly referred to as compound X , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C13H12N2O5S
  • Molecular Weight : 304.31 g/mol

Structural Features

The compound features two hydroxyphenyl groups and a nitro group attached to a sulfonamide moiety, which contributes to its biological activity.

The biological activity of compound X can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis.
  • Antioxidant Properties : The hydroxy groups on the phenyl rings may contribute to antioxidant activity by scavenging free radicals.
  • Cell Cycle Regulation : Studies suggest that this compound may influence cell cycle progression and apoptosis in cancer cells.

Therapeutic Applications

Compound X has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Exhibits efficacy against a range of bacterial pathogens due to its structural similarity to sulfa drugs.
  • Anticancer Properties : Preliminary studies indicate potential in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in chronic inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production

Case Study 1: Antimicrobial Efficacy

A study demonstrated that compound X inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The mechanism was attributed to the inhibition of folate synthesis pathways.

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 breast cancer cells revealed that treatment with compound X resulted in a significant decrease in cell viability (IC50 = 25 µM) and increased markers of apoptosis, such as cleaved caspase-3.

Research Findings

Recent research has focused on optimizing the pharmacological properties of compound X. Modifications to the chemical structure have been explored to enhance solubility and bioavailability. For instance, the introduction of additional functional groups has shown promise in increasing its potency against specific cancer cell lines.

Q & A

Q. How do intermolecular interactions affect the compound’s stability under thermal or photolytic stress?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation. UV-visible spectroscopy under UV light exposure evaluates photostability. SCXRD of stressed samples reveals structural changes .

Tables for Key Data

Property Technique Reference
Hydrogen-bonding networkSCXRD (O–H⋯O: 2.65–2.85 Å)
Antitumor activity (IC50)NCI-60 cell panel (0.1–10 μM)
Solubility in PBS (pH 7.4)Shake-flask method (0.12 mg/mL)
Thermal stabilityTGA (decomposition >200°C)

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